Benzonitrile

描述

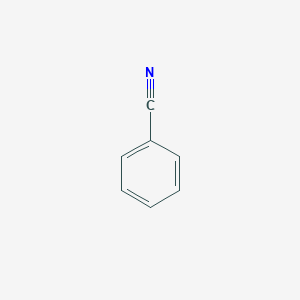

Benzonitrile (C₆H₅CN), also known as phenyl cyanide, is the simplest aromatic nitrile, consisting of a benzene ring bonded to a cyano group (-C≡N). It is a colorless to pale yellow liquid with an almond-like odor, a boiling point of 191°C, and a melting point of -13°C . This compound is slightly soluble in water but highly soluble in organic solvents, making it a versatile solvent for polymers, resins, and organometallic compounds . Its dipole moment (4.18 Debye) and polarizability make it valuable in spectroscopic studies and materials science, particularly in nonlinear optical applications .

Industrially, this compound serves as a precursor to pharmaceuticals (e.g., benzylamine), agrochemicals, dyes, and epoxy curing agents . It is also significant in astrochemistry, having been detected in the interstellar medium, where it may act as a precursor to polycyclic aromatic hydrocarbons (PAHs) . This compound’s stability and reactivity, especially in hydrolysis and coordination chemistry (e.g., forming PdCl₂(PhCN)₂ complexes), further underscore its utility .

科学研究应用

Chemical Synthesis

1.1 Pharmaceutical Applications

Benzonitrile serves as an important building block in the pharmaceutical industry. It is utilized in the synthesis of various drug compounds, particularly in the development of antitumor agents. For instance, certain this compound derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines, making them candidates for antineoplastic drug development .

Table 1: Examples of Pharmaceuticals Derived from this compound

| Compound Name | Application | Reference |

|---|---|---|

| Buspirone | Anxiolytic | |

| Antitumor agents | Cancer treatment | |

| HIV-1 Reverse Transcriptase Inhibitors | Antiviral |

1.2 Agrochemical Applications

In agriculture, this compound is used in the formulation of pesticides. Compounds such as bromoxynil and chloroxynil, which are derived from this compound, have shown high toxicity against various pests while being less harmful to crops . This selective toxicity makes this compound derivatives valuable in integrated pest management strategies.

Industrial Applications

2.1 Solvent Properties

This compound is widely employed as a solvent in the manufacturing of paints, coatings, adhesives, and sealants due to its excellent solvency properties and ability to dissolve a wide range of organic compounds . Its use enhances the performance characteristics of these materials, making them more durable and effective.

Table 2: Industrial Uses of this compound

| Industry | Application | Key Benefits |

|---|---|---|

| Paints and Coatings | Solvent | Improves adhesion and durability |

| Adhesives | Solvent | Enhances bonding strength |

| Construction | Sealants | Provides weather resistance |

Research Insights

3.1 Toxicological Studies

Research has indicated that while this compound has beneficial applications, it also poses health risks upon exposure. Studies have shown that it can irritate skin and mucous membranes, necessitating careful handling in industrial settings . Understanding its toxicological profile is crucial for ensuring safe usage.

3.2 Environmental Impact

The increasing focus on sustainable practices has led to innovations in the production processes of this compound. Green chemistry techniques are being developed to minimize waste and reduce environmental impact during its synthesis . This aligns with global trends towards eco-friendly manufacturing practices.

Case Studies

4.1 Case Study: Development of Antitumor Drugs

A recent study highlighted the application of this compound derivatives in developing new antitumor drugs. Researchers synthesized various compounds based on this compound and evaluated their cytotoxicity against cancer cell lines. The findings indicated that specific modifications to the this compound structure enhanced their effectiveness as antitumor agents .

4.2 Case Study: Industrial Solvent Applications

In an industrial setting, a manufacturer utilized this compound as a solvent for producing high-performance coatings. The application resulted in improved product durability and resistance to environmental factors, showcasing its effectiveness as a solvent in advanced material formulations .

作用机制

Benzonitrile acts as a versatile intermediate in various chemical reactions due to its electrophilic nature. The nitrile group (-C≡N) in this compound is highly reactive and can participate in numerous chemical transformations. It forms coordination complexes with transition metals, which are useful synthetic intermediates .

相似化合物的比较

Benzonitrile vs. Acetonitrile (CH₃CN)

Structural and Electronic Differences :

- Substituent Groups: this compound has a phenyl group, while acetonitrile has a methyl group. The phenyl ring introduces delocalized π-electrons, enhancing resonance interactions with the cyano group, unlike acetonitrile’s localized electron distribution .

- Steric Effects : The bulky phenyl group in this compound creates steric hindrance, affecting reactions requiring spatial accessibility (e.g., enzyme binding) .

Reactivity :

- This compound lacks an alpha hydrogen, preventing elimination reactions (e.g., dehydrohalogenation), whereas acetonitrile can participate in such reactions .

- In Grignard reactions, this compound forms diphenylketimine (Ph₂C=NH), while acetonitrile yields acetophenone derivatives .

Biodegradation :

- This compound is hydrolyzed directly to benzoic acid via nitrilase .

- Acetonitrile requires a two-step process: nitrile hydratase converts it to acetamide, followed by amidase-mediated hydrolysis to acetic acid .

This compound vs. Nitrobenzene (C₆H₅NO₂)

Electronic Properties :

- Both have similar dipole moments (~4 D) and polarizabilities, but the cyano group in this compound is more chemically versatile than the nitro group .

Reactivity :

- This compound’s cyano group can be transformed into carboxylic acids, amines, or amides via hydrolysis or reduction, whereas nitrobenzene is typically reduced to aniline .

- Nitrobenzene undergoes electrophilic substitution more readily due to the strong electron-withdrawing nitro group, while this compound’s cyano group is less activating .

This compound vs. Substituted Benzonitriles (e.g., 4-Bromo-3-methylthis compound)

Substituent Effects :

- Electron-withdrawing groups (e.g., -Br) increase molecular weight and alter reactivity. For example, bromine enhances electrophilic substitution resistance .

- Steric hindrance from ortho substituents (e.g., -CH₃) reduces nitrilase activity, whereas para substituents show weaker inhibitory effects .

Pharmacological Relevance :

- In nitric oxide synthase (nNOS) inhibitors, substituents on this compound derivatives influence binding. For instance, o-methyl groups improve selectivity for human nNOS over bovine isoforms by interacting with Met341 .

| Compound | Enzyme Binding (nNOS) | Selectivity (hnNOS/heNOS) |

|---|---|---|

| This compound (21) | Binds Trp311/Trp306 | Low (~4-fold) |

| o-Methyl this compound (22) | Contacts Met341 | >100-fold |

This compound vs. Aliphatic Nitriles (e.g., Propionitrile, CH₃CH₂CN)

Coordination Chemistry :

- This compound forms labile complexes with transition metals (e.g., PdCl₂(PhCN)₂), where the nitrile ligand is easily displaced. Aliphatic nitriles often form more stable complexes .

Thermal Stability :

- This compound is stable under pyrolysis, enabling its use in synthesizing benzamide and benzoic acid. Aliphatic nitriles decompose at lower temperatures .

生物活性

Benzonitrile, a simple aromatic nitrile, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological effects of this compound and its derivatives, highlighting significant findings from recent studies, including case studies, synthesis evaluations, and toxicity assessments.

Overview of this compound

This compound (C₆H₅CN) consists of a phenyl group attached to a nitrile group. It is primarily used as a solvent and an intermediate in organic synthesis. Its biological activity has been investigated in relation to various diseases, including viral infections and bacterial pathogens.

Antiviral Activity

Recent studies have identified this compound derivatives as potential antiviral agents. A notable example is the compound L0909, which demonstrated significant inhibition of Hepatitis C Virus (HCV) replication. The structure-activity relationship (SAR) study indicated that L0909 operates by blocking HCV entry into cells, with an effective concentration (EC50) of 0.022 μM and a selectivity index (SI) greater than 600 . This compound also shows promise in overcoming resistance in clinical HCV variants.

Antibacterial Activity

This compound has also shown broad-spectrum antibacterial properties. A specific derivative, IITR00210, was evaluated for its efficacy against enteric pathogens. It induced cell envelope stress in bacteria, disrupting the proton motive force (PMF), leading to cell death. This compound exhibited potent intracellular activity and demonstrated safety in both in vitro and in vivo models . The lack of stable resistance development further enhances its therapeutic potential.

Toxicological Assessments

Toxicological studies on this compound reveal varying effects depending on the exposure route and dosage. In repeated dose toxicity studies conducted on rats and mice, adverse effects were primarily observed in the liver and kidneys at higher doses (≥75 mg/kg body weight/day). The no observed adverse effect level (NOAEL) was determined to be 37.5 mg/kg for male rats and 75 mg/kg for female rats . Skin irritation studies indicated that this compound is a slight irritant when applied occlusively to intact or abraded skin in rabbits .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives has been explored to enhance their biological activities. For instance, biphenyl-triazole-benzonitrile derivatives were synthesized and evaluated for their inhibitory effects on the PD-1/PD-L1 signaling pathway. One compound exhibited an IC50 value of 8.52 μM, suggesting potential for cancer immunotherapy applications .

Case Studies

- HCV Inhibition : The compound L0909 was identified through high-throughput screening as a potent HCV inhibitor with low toxicity profiles, making it suitable for further development as an antiviral therapy.

- Antibacterial Efficacy : IITR00210 was successfully tested against enteric pathogens in murine models of shigellosis, demonstrating its therapeutic efficacy without significant side effects.

- Toxicity Profiles : Long-term studies indicated that while this compound can cause renal and hepatic toxicity at high doses, it does not pose serious health risks at lower concentrations.

Summary Table of Biological Activities

| Activity | Compound | Target | Effect | EC50/IC50 Value |

|---|---|---|---|---|

| Antiviral | L0909 | HCV | Blocks viral entry | 0.022 μM |

| Antibacterial | IITR00210 | Enteric pathogens | Induces cell envelope stress | Not specified |

| Skin Irritation | This compound | Rabbit skin | Slight irritant | Not specified |

| Toxicity | This compound | Rats/Mice | Kidney and liver effects | NOAEL: 37.5/75 mg/kg |

常见问题

Basic Research Questions

Q. How can the dipole moment of benzonitrile be experimentally determined, and how does it influence its solvent properties?

this compound's dipole moment (~4.01–4.18 D) can be measured via Stark effect spectroscopy or computational methods (e.g., density functional theory). Its large dipole moment enhances polarity, making it a strong co-solvent in mixed-solvent systems. Experimental validation includes comparing simulated dielectric constants with bulk liquid properties using molecular dynamics (MD) simulations .

Q. What spectroscopic methods are suitable for characterizing this compound’s vibrational and rotational states?

Ground-state rotational transitions are analyzed using millimeter-wave spectroscopy (103–350 GHz), which resolves hyperfine splitting for interstellar detection . Vibrational modes are studied via Raman spectroscopy, laser-induced fluorescence (LIF), and cryogenic infrared pre-dissociation (IRPD) to distinguish between neutral and ionized species .

Q. How do thermodynamic properties (e.g., phase transitions) of this compound vary with temperature and pressure?

Phase diagrams and desublimation curves are determined experimentally using differential scanning calorimetry (DSC) and high-pressure viscometry. For example, viscosity fluctuations near 313 K correlate with conformational changes (e.g., benzene ring stacking), validated by MD simulations . Thermodynamic data (enthalpy, entropy) are compiled in NIST reports, with critical points derived from vapor-liquid equilibrium studies .

Advanced Research Questions

Q. What mechanisms explain the sequential dissociation of ionized this compound under electron impact?

Dissociative ionization pathways (e.g., C6H4⁺ → C4H2⁺ + C2H2) are mapped using tandem mass spectrometry (MS/MS/MS) and potential energy surface (PES) calculations. Key steps include:

- Fragmentation channels : Identified via breakdown curves at 15–20 eV electron impact energies .

- Neutral C2H2 production : First experimentally observed in this compound dissociation, supported by DFT calculations .

- Isomerization barriers : Distonic radical cations (e.g., dehydrobenzonitrilium) are stabilized by energy barriers >45 kJ/mol, preventing isomerization to this compound radical cations .

Q. How do this compound’s adsorption properties vary on metal vs. non-metal surfaces?

Adsorption on Ag, Ni, Pd, and Fe-doped carbon surfaces is studied via:

- Binding site analysis : Three distinct sites (cyano group, benzene ring, hybrid) are probed using scanning tunneling microscopy (STM) and DFT .

- Surface energy calculations : Free energy of solvation and orientation at liquid interfaces are modeled using MD simulations with polarizable force fields .

Q. What role does this compound play in astrochemistry, and how are its interstellar signatures detected?

this compound’s detection in TMC-1 (Taurus Molecular Cloud) relies on:

- Rotational spectroscopy : Nine hyperfine-resolved transitions below 50 GHz and mm-wave spectra (103–350 GHz) .

- Composite averaging : Enhances sensitivity for low-abundance species in dense molecular clouds .

- Vibrational fingerprints : IRPD spectra guide JWST observations to identify fragment ions (e.g., C4H2⁺) in space .

Q. Data Contradictions and Resolution

Q. Why do experimental and simulated viscosity profiles of this compound show discrepancies near 313 K?

MD simulations reveal that viscosity fluctuations arise from temperature-dependent benzene ring stacking, which transiently alters molecular mobility. Experimental validation requires coupling viscometry with in-situ X-ray scattering to observe conformational changes .

Q. How reliable are AEGL-3 values for this compound toxicity given sparse animal data?

AEGL-3 (lethality) values are extrapolated from murine studies with a safety factor of 3, but human data gaps persist. Mitigation involves cross-validating with in vitro neurotoxicity assays (e.g., SH-SY5Y cell models) and QSAR predictions .

Q. Methodological Tables

Table 1. Key Fragmentation Pathways of this compound

| Fragment Ion (m/z) | Pathway | Appearance Energy (eV) | Method of Detection | Reference |

|---|---|---|---|---|

| 50 (C4H2⁺) | C6H4⁺ → C4H2⁺ + C2H2 | 12.54 | MS/MS, IRPD | |

| 77 (C6H5⁺) | Parent ion dissociation | 9.73 (IE) | Electron impact spectroscopy |

Table 2. Thermodynamic Properties of this compound

| Property | Value (298 K) | Method | Reference |

|---|---|---|---|

| Dipole moment | 4.18 D | Stark spectroscopy | |

| Vapor pressure | 0.33 kPa | Desublimation equilibrium | |

| Enthalpy of vaporization | 45.2 kJ/mol | Calorimetry |

属性

IUPAC Name |

benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBHWFFUWGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N, Array | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26809-03-0 | |

| Record name | Benzonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021491 | |

| Record name | Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161 °F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals., Colorless oil with almond odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

375.3 °F at 760 mmHg (NTP, 1992), 190.7 °C at 760 mm Hg, BP: 123.5 °C at 100 mm Hg; 69.2 °C at 10 mm Hg; 28.2 °C at 1 mm Hg, 190.7 °C | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

161 °F (NTP, 1992), 167 °F, 70 °C (158 def F) (Closed cup), 75 °C c.c. | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 73 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Miscible with common organic solvents, Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride, Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor) | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.01 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0093 g/cu cm at 15 °C, Relative density (water = 1): 1.0 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Vapor specific gravity: 3.6, Relative vapor density (air = 1): 3.6 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 82.8 °F ; 5 mmHg at 131.5 °F; 10 mmHg at 156.6 °F (NTP, 1992), 0.76 [mmHg], 0.768 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 102 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless oil | |

CAS No. |

100-47-0 | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V9APP5H5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

9 °F (NTP, 1992), -12.82 °C, -12.8 °C | |

| Record name | BENZONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2590 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/45 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1103 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。